Molecular Weight and Lipophilicity Advantage: Pyrrolidine vs. Piperidine Analog in the Indolin-Pyridazine Series
The target compound has a molecular weight of 294.35 g·mol⁻¹, which is 14 Da lower than the piperidine analog Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone (estimated MW 308.38 g·mol⁻¹, based on the addition of one CH₂ group) [1]. The XLogP3 of the pyrrolidine variant is 2.2 [1], whereas the piperidine analog is predicted to exhibit a higher XLogP3 of approximately 2.8 due to increased hydrophobicity from the larger aliphatic ring. This 0.6 log-unit difference can translate into improved aqueous solubility and reduced promiscuous binding for the pyrrolidine compound [2].
| Evidence Dimension | Molecular Weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 294.35 |
| Comparator Or Baseline | Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone: 308.38 (estimated from CH₂ addition) |
| Quantified Difference | −14 Da (4.6% lower) |
| Conditions | Computed molecular weight; XLogP3 values from PubChem and standard additive models |
Why This Matters
Lower molecular weight and lipophilicity are associated with enhanced oral bioavailability and reduced off-target risk, making the pyrrolidine variant a preferred starting point for lead optimization when drug-like properties are prioritized.
- [1] PubChem Compound Summary for CID 53006015, Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone. National Center for Biotechnology Information, accessed May 2026. View Source
- [2] Tang P.C., et al. Indolinone compounds as kinase inhibitors. US Patent 7,897,602 B2, issued March 1, 2011. View Source
